

Section 1: Pharmacopeial vs. Secondary Reference Standards

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Compound of Interest

Compound Name: *1,2-Benzisoxazol-3-ylacetyl chloride*
CAS No.: *84637-43-4*
Cat. No.: *B3157153*

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When establishing an impurity profile, laboratories must choose between primary pharmacopeial standards (e.g., USP, EP) and [1\[1\]](#).

Causality of Choice: Primary standards are legally recognized for regulatory submissions but are often cost-prohibitive and supplied in minimal quantities (e.g., 25 mg) for routine method development. Secondary standards, when rigorously validated orthogonally against primary standards, offer a sustainable alternative without sacrificing scientific integrity. They are routinely used in forced degradation studies and genotoxicity assessments[\[1\]](#).

Table 1: Comparative Matrix of Risperidone Impurity Standards

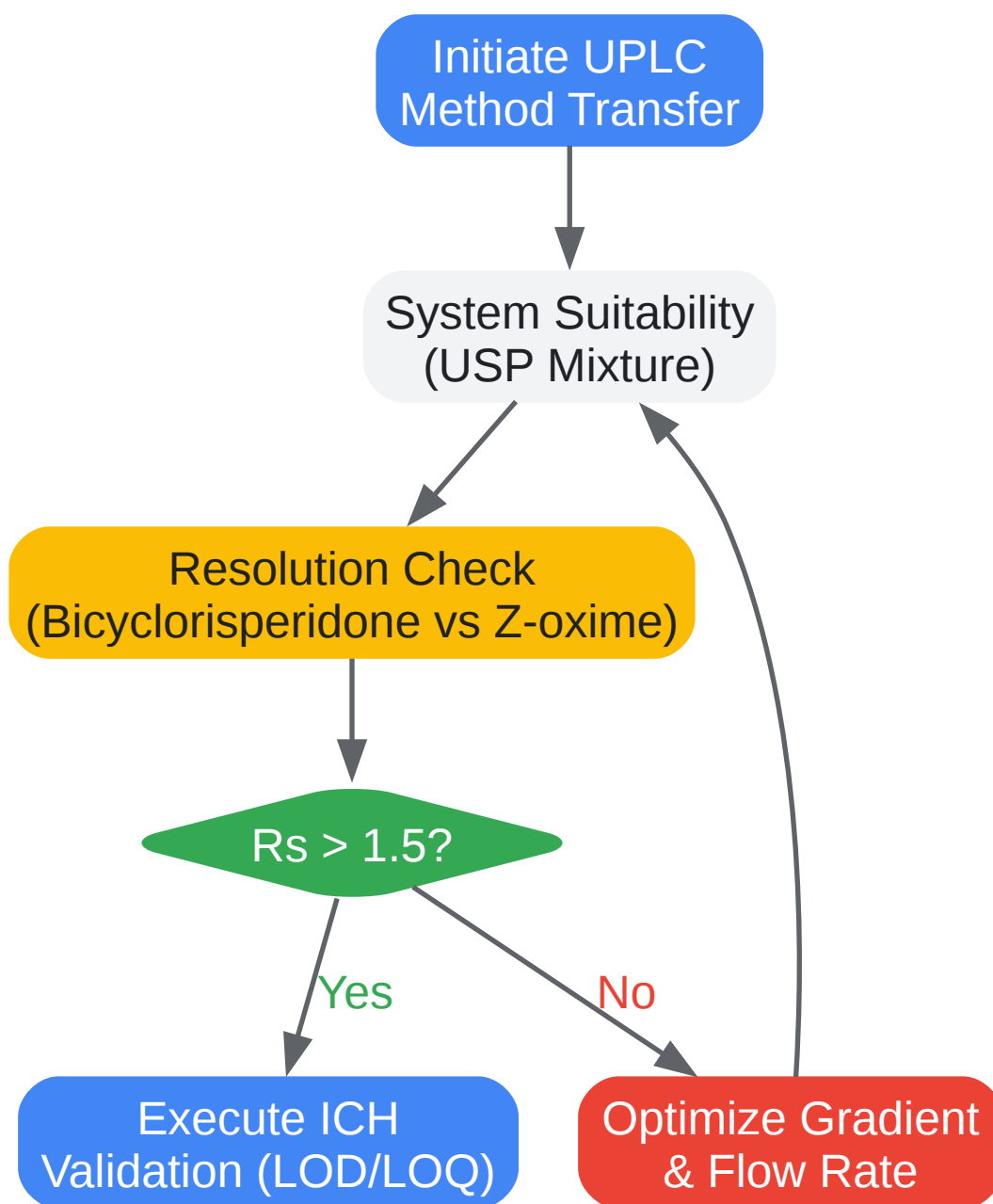
Parameter	Primary Pharmacopeial (USP/EP)	Secondary Commercial (e.g., LGC, SynThink)
Regulatory Status	Legally binding for dispute resolution	Accepted if traceability to primary is proven
Cost & Availability	High cost, limited quantities	Moderate cost, bulk availability
Characterization Data	Minimal (relies on compendial authority)	Comprehensive CoA (NMR, HRMS, IR)
Primary Use Case	Final API release, regulatory filing	Method development, routine QC, stress testing

Section 2: The Analytical Challenge - Resolving Critical Pairs

The conventional pharmacopeial HPLC method for risperidone impurities often suggests a flow rate of 1.5 mL/min. However, empirical evidence shows this [2\[2\]](#). Furthermore, resolving the critical pair—bicyclorisperidone and Z-oxime—demands a resolution factor (

) strictly greater than 1.5[2].

Causality of Method Transfer: To mitigate tailing and backpressure while maintaining baseline resolution, transferring the method from conventional HPLC to Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) is scientifically justified. UPLC utilizes sub-2 μm particles, drastically improving mass transfer kinetics, sharpening peak shape, and reducing solvent consumption.



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UPLC method transfer and system suitability workflow for risperidone impurities.

Section 3: Self-Validating Protocol: RP-UPLC Method for Impurity Quantification

To ensure trustworthiness, the following UPLC protocol incorporates internal system suitability checks to validate the run dynamically.

Step-by-Step Methodology:

- Mobile Phase Preparation:
 - Aqueous Phase: 10 mM ammonium acetate in purified water.
 - Organic Phase: Methanol and Acetonitrile gradient.
 - Why this matters: Ammonium acetate acts as a volatile buffer, controlling the ionization state of the basic piperidine nitrogen in risperidone. This prevents secondary interactions with residual silanols on the stationary phase, which is the primary cause of peak tailing.
- Standard Preparation (System Suitability):
 - Dissolve 10 mg of **3** (containing risperidone cis N-oxide, bicyclorisperidone, Z-oxime, and risperidone)[3] in 10 mL of diluent (10 mM ammonium acetate:water:methanol = 1:9:10, v/v/v)[2].
 - Filter through a 0.22 μm PTFE syringe filter[2].
- Chromatographic Conditions:
 - Column: Waters BEH C18 (2.1 \times 100 mm, 1.7 μm)[2].
 - Detection: UV at 275 nm.
 - Flow Rate: 0.4 mL/min (optimized for UPLC backpressure limits).
- System Suitability Acceptance:
 - Inject the suitability mixture. The run is only valid if the resolution () between bicyclorisperidone and Z-oxime is > 1.5 [2].

Table 2: UPLC Validation Parameters & Acceptance Criteria

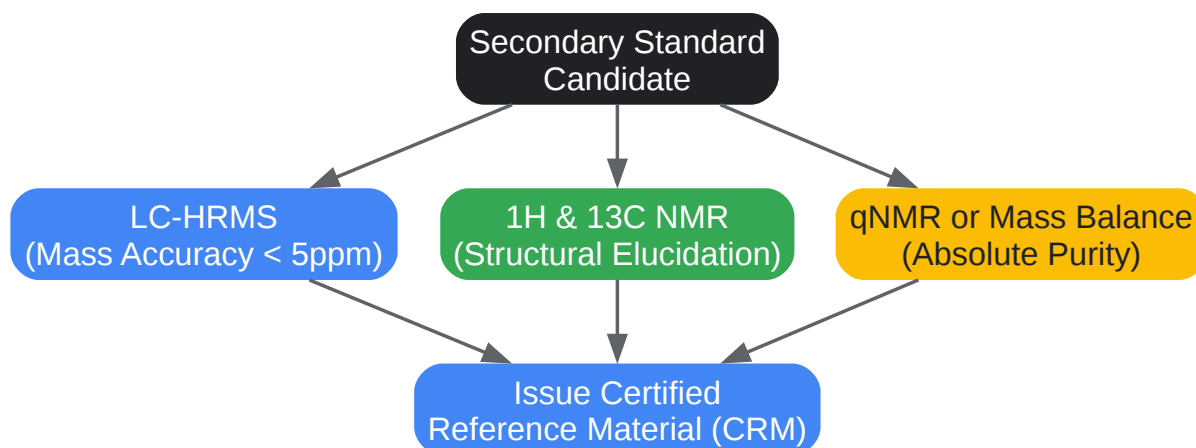
Parameter	Target Acceptance Criteria	Experimental Observation (UPLC)
Resolution ()	> 1.5 (Bicyclorisperidone / Z-oxime)	3.5 (Baseline resolved)[2]
Limit of Quantitation (LOQ)	0.1% of API concentration	0.1 µg/mL[2]
Linearity Range		0.1 - 1.5 µg/mL[2]
Recovery	95.0% - 105.0%	99.26 ± 1.22%[2]

Section 4: Orthogonal Validation of Secondary Standards

When utilizing secondary reference standards for impurities like Desfluoro Risperidone or [3\[3\]](#), a single chromatographic purity value is insufficient. A self-validating system requires orthogonal techniques to confirm absolute structural identity and mass balance.

Causality of Orthogonal Testing: UV-HPLC only detects chromophore-containing impurities. It is entirely blind to inorganic salts or residual solvents. Therefore, true absolute purity must be calculated via a mass balance equation:

$$\text{Purity} \times \frac{100 - \text{Water} - \text{Residual Solvents} - \text{ROI}}{100} = \text{True Purity}$$



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Orthogonal analytical workflow for qualifying secondary reference standards.

Protocol for Orthogonal Characterization:

- High-Resolution Mass Spectrometry (LC-HRMS):
 - Confirm the exact mass of the impurity. For example, Desfluoro Risperidone () must exhibit a mass accuracy within 5 ppm of its theoretical monoisotopic mass.
- Nuclear Magnetic Resonance (NMR):
 - Acquire ^1H and ^{13}C NMR spectra.
 - Mechanistic Check: Verify the spatial arrangement. For distinguishing Z-oxime from E-oxime, 2D NOESY NMR is critical to confirm the proximity of the oxime hydroxyl group relative to the benzisoxazole ring, a geometric nuance that Mass Spectrometry cannot differentiate.

- Thermogravimetric Analysis (TGA) / Karl Fischer (KF):
 - Quantify volatile content and water to correct the final purity value, ensuring the reference standard is fit for quantitative analytical use.

References

- Title: Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta Source: longdom.org URL:[[Link](#)]

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